REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][CH:4]=1.Br[C:11]1[CH:16]=[CH:15]C=CC=1.Cl.[C:18](=O)(O)[O-:19].[Na+].C1C[O:26]CC1>BrCCBr>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([C:18](=[O:19])[C:16]([OH:26])([CH3:15])[CH3:11])=[CH:4][CH:5]=1 |f:4.5|
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
2-methyl-2-trimethylsilanyloxy-1-propionitrile
|
Quantity
|
13.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under N2 at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An ice water bath was occasionally used
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hrs
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
By this time a large quantity of white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
The intermediate produced
|
Type
|
STIRRING
|
Details
|
vigorous stirring as the solution
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
kept stirring at this temperature for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solid in the mixture was removed by vacuum filtration through a pad of Celite
|
Type
|
WASH
|
Details
|
the Celite pad was washed three more times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the product obtained as liquid, which
|
Type
|
CUSTOM
|
Details
|
For further characterization one gram of the crude product was purified by silica gel column chromatography
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(C(C)(C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |